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Abstract
Aurantiol, a Schiff base formed from the condensation of hydroxycitronellal and methyl

anthranilate, is a well-established compound, primarily recognized for its significant role in the

fragrance industry.[1] Its distinct sweet, floral, and orange-blossom aroma has made it a staple

in perfumery for decades.[2] Beyond its olfactory properties, Aurantiol serves as an excellent

model compound for the study of Schiff bases, a class of compounds with profound

implications in both chemistry and biology. This technical guide provides an in-depth

exploration of Aurantiol, covering its synthesis, physicochemical properties, and analytical

characterization. Detailed experimental protocols are provided, and key concepts are

visualized through logical and signaling pathway diagrams. While Aurantiol itself is not

extensively studied for its biological activity, this guide also delves into the broader significance

of the Schiff base linkage in biological systems, offering a comprehensive resource for

researchers in organic synthesis, analytical chemistry, and drug development.

Introduction to Aurantiol as a Model Schiff Base
A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom

connected to an aryl or alkyl group, but not hydrogen.[3] This imine linkage is formed through

the condensation of a primary amine with an aldehyde or ketone. The formation of the C=N

bond is a reversible reaction, and the stability of the resulting Schiff base can be influenced by

steric and electronic factors.
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Aurantiol, with the IUPAC name methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate,

is a classic example of a Schiff base. Its synthesis involves the reaction between the aldehyde

group of hydroxycitronellal and the primary amine group of methyl anthranilate.[4] The resulting

molecule possesses a combination of functional groups, including an imine, a hydroxyl group,

an ester, and an aromatic ring, making it an interesting subject for chemical and spectroscopic

analysis. Its high molecular weight and viscous nature are characteristic of many Schiff bases

used in the fragrance industry, contributing to their longevity and fixative properties.[5][6]

Physicochemical and Spectroscopic Properties of
Aurantiol
Aurantiol is a viscous, pale yellow to amber liquid with a characteristic floral scent.[1] A

summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Aurantiol

Property Value Reference(s)

Molecular Formula C₁₈H₂₇NO₃ [1]

Molecular Weight 305.42 g/mol [4]

Appearance
Pale yellow to amber viscous

liquid
[1]

Odor Profile Floral, orange blossom, sweet [1][5]

CAS Number 89-43-0 [1]

Density ~1.052 g/mL [5]

Refractive Index ~1.543 [5]

Boiling Point 162 °C [4]

Vapor Pressure 0.003 mmHg @ 20°C [4]

Flash Point 140 °C (284 °F) [4]

Spectroscopic Characterization
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Detailed spectroscopic data for Aurantiol, particularly NMR and IR, are not readily available in

peer-reviewed literature. Therefore, a theoretical analysis of the expected spectral features is

provided below, based on the known chemical structure.

¹H NMR: The proton NMR spectrum of Aurantiol is expected to be complex due to the

number of different proton environments. Key expected signals include:

Aromatic Protons: Signals in the range of 6.5-8.0 ppm corresponding to the protons on the

substituted benzene ring of the methyl anthranilate moiety.

Imine Proton (-CH=N-): A characteristic signal in the downfield region, typically between

8.0 and 8.5 ppm.

Methyl Ester Protons (-OCH₃): A singlet around 3.8-4.0 ppm.

Aliphatic Protons: A series of multiplets and singlets in the upfield region (0.8-2.5 ppm)

corresponding to the various methyl and methylene groups of the hydroxycitronellal

backbone. The protons on the carbon adjacent to the imine and the hydroxyl group would

be expected to be shifted further downfield within this region.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on

concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show a distinct peak for each of the 18 carbon

atoms in their unique chemical environments. Expected key signals include:

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.

Imine Carbon (-C=N-): A signal also in the downfield region, generally between 160 and

170 ppm.

Aromatic Carbons: A set of signals between 110 and 150 ppm.

Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm.

Aliphatic Carbons: A series of signals in the upfield region (10-70 ppm). The carbon

bearing the hydroxyl group would be expected in the 60-70 ppm range.
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The FTIR spectrum of Aurantiol would display characteristic absorption bands corresponding

to its various functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch (aliphatic): Multiple sharp bands just below 3000 cm⁻¹.

C-H Stretch (aromatic): Weaker bands just above 3000 cm⁻¹.

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

C=N Stretch (imine): A medium to strong absorption band in the region of 1640-1690 cm⁻¹.

C=C Stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch (ester and alcohol): Strong bands in the fingerprint region, typically between

1000 and 1300 cm⁻¹.

GC-MS is a key analytical technique for the characterization of Aurantiol. The mass spectrum

of Aurantiol shows a molecular ion peak (M+) at an m/z of 305.1, corresponding to its

molecular weight. The fragmentation pattern provides structural information. A proposed

fragmentation pattern is detailed in the experimental protocols section.

Synthesis and Experimental Protocols
The synthesis of Aurantiol is a straightforward condensation reaction. A common and efficient

method is the simple condensation technique.[5]

Synthesis of Aurantiol via Simple Condensation
This protocol is adapted from the literature and provides a general procedure for the synthesis

of Aurantiol.[5]

Materials:

Hydroxycitronellal (1 mole equivalent)

Methyl anthranilate (1 mole equivalent)
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Round-bottom flask

Heating mantle with magnetic stirrer

Condenser (optional, for longer reaction times)

Vacuum source (for removal of water)

Procedure:

To a clean, dry round-bottom flask, add equimolar amounts of hydroxycitronellal and methyl

anthranilate.

The mixture is heated to approximately 90-110°C with continuous stirring.

The reaction is allowed to proceed for 30 minutes to 1 hour.[5] The formation of water as a

by-product will be observed.

To drive the equilibrium towards the product, the water by-product can be removed by

applying a vacuum while maintaining the temperature.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).

Upon completion, the crude Aurantiol is obtained as a viscous liquid.

Purification:

For many applications in the fragrance industry, the crude product may be of sufficient purity.

For higher purity, the following methods can be employed:

Vacuum Distillation: To remove unreacted starting materials and other volatile impurities.

Column Chromatography: Using a suitable stationary phase (e.g., silica gel) and eluent

system to isolate the pure Aurantiol.

Expected Yield:
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Yields of up to 77.57% have been reported using the simple condensation method.[5]

Characterization Protocol: GC-MS Analysis
Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Capillary column suitable for fragrance analysis (e.g., HP-5).

GC Conditions (example):

Injector Temperature: 250°C

Oven Program: Initial temperature of 100°C, hold for 5 minutes, then ramp to 250°C at

15°C/min, and hold for 5 minutes.

Carrier Gas: Helium

Injection Mode: Split

MS Conditions (example):

Ionization Mode: Electron Impact (EI)

Scan Range: 40-400 m/z

Sample Preparation:

A dilute solution of the synthesized Aurantiol in a suitable solvent (e.g., ethanol or

dichloromethane) is prepared.

Data Analysis:

The retention time of the Aurantiol peak is determined. The mass spectrum of the peak is

analyzed for the molecular ion (m/z 305.1) and characteristic fragment ions. The fragmentation

pattern can be compared with literature data or predicted fragmentation pathways to confirm

the structure.
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Visualizations: Diagrams and Workflows
Chemical Synthesis of Aurantiol
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Caption: Reaction scheme for the synthesis of Aurantiol.

General Mechanism of Schiff Base Formation
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Caption: General mechanism of Schiff base formation.

Experimental Workflow for Aurantiol Synthesis and
Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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